1-Methoxynaphthalene-2-carboxamide
Overview
Description
1-Methoxynaphthalene-2-carboxamide is an organic compound belonging to the naphthalene family It is characterized by a methoxy group (-OCH₃) attached to the first carbon of the naphthalene ring and a carboxamide group (-CONH₂) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene-2-carboxamide can be synthesized through the condensation of 1-methoxy-2-naphthoyl chloride with appropriate amines. For instance, 6-methoxy-2-naphthoyl chloride can be reacted with 3-(heteroaryl)propyl amines in chloroform at room temperature for 3-4 hours . The reaction typically involves the use of a base such as potassium tert-butoxide and solvents like cyclohexane and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Methoxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it acts as a chemosensitizer by inhibiting P-glycoprotein, a membrane protein involved in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents . In antibacterial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death .
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar structure with hydroxyl and dimethylphenyl groups.
6-Methoxynaphthalene-2-carboxamide: Differing in the position of the methoxy group.
Uniqueness: 1-Methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
1-methoxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRZSUVBWRJJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512362 | |
Record name | 1-Methoxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-51-4 | |
Record name | 1-Methoxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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